Esfenvalerate chemical structure and properties
Esfenvalerate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esfenvalerate is a synthetic pyrethroid insecticide, prized for its high efficacy against a broad spectrum of insect pests. It is the (S,S)-isomer of fenvalerate (B1672596) and is recognized as the most biologically active isomer, allowing for lower application rates compared to its parent compound.[1] This guide provides an in-depth overview of the chemical structure, physicochemical properties, toxicological profile, and mechanism of action of esfenvalerate, tailored for a technical audience.
Chemical and Physicochemical Properties
Esfenvalerate's identity and characteristics are defined by its specific chemical structure and behavior in various environmental and biological systems.
Chemical Identification
A summary of the key chemical identifiers for esfenvalerate is presented in Table 1.
| Property | Value |
| IUPAC Name | (S)-α-cyano-3-phenoxybenzyl (S)-2-(4-chlorophenyl)-3-methylbutyrate |
| CAS Number | 66230-04-4 |
| Chemical Formula | C₂₅H₂₂ClNO₃ |
| Molecular Weight | 419.91 g/mol |
| SMILES | CC(C)--INVALID-LINK--C(=O)O--INVALID-LINK--C2=CC(=CC=C2)OC3=CC=CC=C3 |
Physicochemical Properties
The physical and chemical properties of esfenvalerate are crucial for understanding its environmental fate and behavior. These properties are summarized in Table 2.
| Property | Value |
| Melting Point | 59-60.2 °C |
| Boiling Point | 151-167 °C |
| Water Solubility | 0.002 mg/L at 25°C |
| Solubility in Organic Solvents | Highly soluble in acetone, chloroform, and methanol (B129727) (>450 g/L at 20°C); Soluble in hexane (B92381) (77 g/L at 20°C) |
| Vapor Pressure | 1.5 x 10⁻⁹ mm Hg at 25°C |
| Octanol-Water Partition Coefficient (log P) | 6.22 |
Toxicological Profile
The toxicity of esfenvalerate has been evaluated across various endpoints, providing a comprehensive understanding of its potential hazards.
Acute Toxicity
Esfenvalerate exhibits moderate acute toxicity through oral and dermal routes of exposure. A summary of acute toxicity data is provided in Table 3.
| Test | Species | Route | Value |
| LD₅₀ | Rat | Oral | 458 mg/kg |
| LD₅₀ | Rabbit | Dermal | >2000 mg/kg |
| LC₅₀ | Rat | Inhalation (4h) | >2.93 mg/L |
Chronic Toxicity, Carcinogenicity, and Reproductive Effects
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Chronic Toxicity : Long-term toxicity studies on the related compound, fenvalerate, in rodents did not show evidence of significant organ toxicity at lower doses.[2] A 13-week feeding study in rats established a No-Observed-Effect Level (NOEL) of 7.5 mg/kg bw/day, based on the absence of tremors and other signs of neurotoxicity.[3]
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Carcinogenicity : Based on long-term studies with fenvalerate, esfenvalerate is not considered to be carcinogenic.[3]
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Reproductive and Developmental Toxicity : Studies on fenvalerate have not indicated significant reproductive or developmental concerns.[3] It has been observed that there is virtually no transfer of esfenvalerate from maternal blood to the fetus.[4]
Mechanism of Action
Esfenvalerate, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous system of insects.[1][5]
The primary mechanism involves the binding of esfenvalerate to the sodium channels, which leads to a modification of their gating kinetics. Specifically, it prolongs the open state of the channels, leading to a persistent influx of sodium ions.[6][7] This disrupts the normal transmission of nerve impulses, causing hyperexcitability of the nervous system, which manifests as tremors, paralysis, and ultimately, the death of the insect.[6]
Experimental Protocols
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
This protocol outlines a standardized procedure for assessing the acute oral toxicity of a chemical substance.
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Animal Selection and Preparation : Healthy, young adult rats of a single sex (typically females) are used. The animals are acclimatized to laboratory conditions for at least 5 days before the test. Food is withheld overnight before dosing, but water remains available.
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Dose Administration : The test substance, in this case, esfenvalerate, is administered as a single oral dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
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Observation : Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
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Data Analysis : The number of animals that die at each dose level is recorded. The LD₅₀ is estimated based on the observed mortality.
Residue Analysis by Gas Chromatography (GC-ECD)
This protocol provides a general outline for the determination of esfenvalerate residues in a sample matrix (e.g., soil, water, or agricultural produce).
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Sample Preparation and Extraction : A representative sample is collected and homogenized. The esfenvalerate residues are extracted from the sample matrix using an appropriate organic solvent (e.g., acetonitrile (B52724) or a hexane/isopropanol mixture).
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Cleanup : The extract is then "cleaned up" to remove interfering co-extracted substances. This can be achieved through techniques such as liquid-liquid partitioning or solid-phase extraction (SPE).
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Analysis : The cleaned-up extract is analyzed using a gas chromatograph equipped with an electron capture detector (GC-ECD). The GC separates esfenvalerate from other components in the extract, and the ECD provides sensitive and selective detection of the halogenated esfenvalerate molecule.
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Quantification : The concentration of esfenvalerate in the sample is determined by comparing the peak area of the analyte in the sample to that of a known standard.
Visualizations
Chemical Structure of Esfenvalerate
Caption: 2D chemical structure of Esfenvalerate.
Mechanism of Action: Sodium Channel Modulation
Caption: Signaling pathway of Esfenvalerate's neurotoxic action.
Experimental Workflow: Acute Toxicity Assessment
Caption: A typical experimental workflow for acute toxicity studies.
References
- 1. Pesticide Residues in food:2002 - ESFENVALERATE [inchem.org]
- 2. ijrap.net [ijrap.net]
- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
